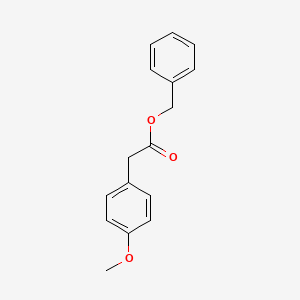

Benzyl (4-methoxyphenyl)acetate

Description

BenchChem offers high-quality Benzyl (4-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (4-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

74587-15-8 |

|---|---|

Formule moléculaire |

C16H16O3 |

Poids moléculaire |

256.30 g/mol |

Nom IUPAC |

benzyl 2-(4-methoxyphenyl)acetate |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-16(17)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |

Clé InChI |

MCJLGGZHLZDDGT-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Benzyl (4-methoxyphenyl)acetate structure and synthesis pathways

An In-depth Technical Guide to the Structure and Synthesis of (4-Methoxyphenyl)methyl Acetate

Executive Summary

(4-Methoxyphenyl)methyl acetate, commonly known in the industry as anisyl acetate, is a significant aromatic ester valued for its sweet, floral, and fruity aroma, reminiscent of plum and cherry.[1][2] This profile makes it a staple in the flavor and fragrance industries.[1][3] Beyond its sensory applications, it serves as a versatile building block and intermediate in the synthesis of more complex organic molecules. This technical guide provides an in-depth exploration of the compound's structural and physicochemical properties, followed by a critical analysis of its primary synthesis pathways. We will dissect the mechanistic rationale and provide field-proven protocols for three core synthetic strategies: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and acylation using activated acetic acid derivatives. The guide concludes with a comprehensive workflow for purification and characterization, designed to equip researchers, chemists, and drug development professionals with the knowledge to select and execute the optimal synthesis strategy for their specific needs.

Compound Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of successful synthesis and application. This section details the structural, physical, and spectroscopic characteristics of (4-methoxyphenyl)methyl acetate.

Nomenclature and Structure

The compound is systematically named (4-methoxyphenyl)methyl acetate . It is also widely known by several synonyms, including 4-methoxybenzyl acetate, p-anisyl acetate, and cassie ketone.[2][4][5] Its chemical structure consists of a benzyl acetate core with a methoxy group substituted at the para (4-position) of the benzene ring.

Diagram: Chemical Structure of (4-Methoxyphenyl)methyl Acetate

Caption: 2D structure of (4-methoxyphenyl)methyl acetate.

Physicochemical Properties

The compound's physical properties are critical for handling, purification, and formulation. It is typically a colorless to pale yellow liquid at room temperature.[3]

| Property | Value | Source |

| CAS Number | 104-21-2 | [3][5] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][6] |

| Molecular Weight | 180.20 g/mol | [3][4] |

| Boiling Point | 137-139 °C (at 12 mm Hg) | [2] |

| Density | ~1.107 g/mL (at 25 °C) | [2] |

| Refractive Index | ~1.513 (at 20 °C) | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, powdery, fruity, vanilla | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data are characteristic of (4-methoxyphenyl)methyl acetate.

| Technique | Key Peaks / Shifts (δ) | Interpretation | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, 2H), 6.89 (d, 2H), 5.04 (s, 2H), 3.81 (s, 3H), 2.08 (s, 3H) | Aromatic protons (AA'BB' system), benzylic CH₂, methoxy OCH₃, acetyl CH₃ | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.1, 159.8, 130.3, 128.2, 114.1, 66.3, 55.4, 21.2 | Ester C=O, Ar-OCH₃, Ar-CH, Ar-C, benzylic CH₂, methoxy OCH₃, acetyl CH₃ | [7] |

| FT-IR (Neat) | ~1735 cm⁻¹, ~1240 cm⁻¹, ~1030 cm⁻¹ | C=O stretch (ester), C-O stretch (ester), C-O stretch (ether) | [3] |

| Mass Spec (EI) | m/z 180 (M+), 107, 91, 43 | Molecular ion, [M-CH₃CO]⁺, [C₇H₇]⁺, [CH₃CO]⁺ | [7] |

Synthesis Pathways: A Comparative Analysis

The formation of the ester linkage in (4-methoxyphenyl)methyl acetate can be achieved through several reliable methods. The choice of pathway is a critical decision driven by factors such as substrate sensitivity, required purity, reaction scale, and available reagents.

Pathway 1: Fischer-Speier Esterification

This is a foundational, acid-catalyzed reaction between an alcohol and a carboxylic acid. It represents a cost-effective and robust method for large-scale production.

3.1.1 Mechanistic Rationale The Fischer-Speier esterification is an equilibrium-controlled process.[8] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of acetic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of (4-methoxyphenyl)methanol. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final product.[9] The production of water necessitates strategies to drive the reaction to completion, typically by using an excess of one reactant or by removing water as it forms.[8][9]

Diagram: Fischer-Speier Esterification Mechanism

Caption: Key stages of the acid-catalyzed Fischer-Speier esterification.

3.1.2 Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-methoxyphenyl)methanol (1.0 eq) and glacial acetic acid (1.5-3.0 eq). The excess acetic acid helps shift the equilibrium.

-

Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (typically 110-120°C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (to remove excess acetic acid and H₂SO₄), followed by a wash with saturated brine.[10]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.[10]

Pathway 2: Steglich Esterification

Developed by Steglich and Neises, this method utilizes a carbodiimide coupling agent and a nucleophilic catalyst, allowing the reaction to proceed under exceptionally mild, neutral conditions. It is the preferred method for acid- or heat-sensitive substrates.[11][12]

3.2.1 Mechanistic Rationale The Steglich esterification circumvents the need for strong acid.[12] N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid (acetic acid) to form a highly reactive O-acylisourea intermediate.[11] This intermediate is prone to react with another molecule of carboxylic acid to form an anhydride or rearrange to a stable N-acylurea side product.[11] To facilitate efficient ester formation, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added. DMAP, being a superior nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[11] This intermediate readily undergoes nucleophilic attack by (4-methoxyphenyl)methanol to form the desired ester and regenerates the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.[11]

Diagram: Steglich Esterification Mechanism

Caption: Key intermediates in the DCC/DMAP-mediated Steglich esterification.

3.2.2 Experimental Protocol

-

Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve (4-methoxyphenyl)methanol (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary to remove trace impurities.

Pathway 3: Acylation with Activated Acetic Acid Derivatives

This pathway utilizes highly reactive acylating agents, such as acetic anhydride or acetyl chloride, for rapid and often quantitative conversion.

3.3.1 Mechanistic Rationale Acetic anhydride and acetyl chloride are powerful electrophiles that do not require acid catalysis. The reaction proceeds via a direct nucleophilic acyl substitution. The hydroxyl group of (4-methoxyphenyl)methanol attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling either an acetate or chloride ion as a leaving group. These reactions are typically irreversible and very fast. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (acetic acid or HCl), preventing potential side reactions.[13][14]

3.3.2 Experimental Protocol (Using Acetic Anhydride)

-

Setup: To a flask containing (4-methoxyphenyl)methanol (1.0 eq) dissolved in a suitable solvent (e.g., DCM), add pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0°C. Add acetic anhydride (1.2 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Quench the reaction by slowly adding water. Transfer to a separatory funnel and wash sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over a drying agent, filter, and remove the solvent via rotary evaporation to yield the product.

Purification and Characterization Workflow

Regardless of the synthetic pathway chosen, a robust purification and characterization workflow is paramount to ensure the final product meets the required specifications of purity and identity.

Diagram: General Synthesis and Purification Workflow

Caption: Standard laboratory workflow from synthesis to final product verification.

Post-Reaction Workup

The initial purification step involves a series of aqueous washes to remove catalysts, unreacted water-soluble reagents, and byproducts.

-

Acid Removal: A wash with a mild base like 5% sodium bicarbonate (NaHCO₃) is highly effective at removing acidic components such as H₂SO₄, p-TsOH, or unreacted acetic acid by converting them into their water-soluble sodium salts.[10]

-

Base Removal: For reactions using basic catalysts or scavengers like pyridine or DMAP, a wash with a dilute acid like 1M HCl will protonate the bases, rendering them soluble in the aqueous layer.

-

Final Washes: A final wash with saturated brine helps to remove residual water from the organic layer and break any emulsions that may have formed.[10]

Chromatographic Purification

For achieving the highest purity, particularly for research and pharmaceutical applications, column chromatography is the method of choice.[15][16]

-

Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase.

-

Mobile Phase: A non-polar/polar solvent system is used as the eluent. A typical starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC first, aiming for an Rf value of 0.2-0.4 for the product.[16] Less polar impurities will elute first, followed by the desired ester, and finally, more polar impurities like any unreacted (4-methoxyphenyl)methanol.

-

Procedure: The crude product is loaded onto the silica gel column and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

Conclusion

The synthesis of (4-methoxyphenyl)methyl acetate is a well-understood process achievable through multiple high-yielding pathways.

-

Fischer-Speier Esterification remains the most economically viable method for large-scale industrial production, despite its equilibrium limitations and use of harsh acid.

-

Steglich Esterification offers unparalleled mildness and is the superior choice for small-scale synthesis, especially when dealing with delicate or complex molecules where functional group tolerance is critical.

-

Acylation with Acetic Anhydride/Chloride provides the fastest and most direct route, ideal for rapid synthesis when cost and handling of more aggressive reagents are not primary constraints.

The selection of a specific pathway should be a deliberate choice based on a careful evaluation of scale, substrate complexity, cost, and safety considerations. A properly executed workup and final purification are essential to ensure the final product is of high purity, suitable for its intended application in research or industry.

References

-

PubChem. (n.d.). 4-Methoxybenzyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxybenzyl acetate (C10H12O3). Retrieved from [Link]

-

RSC Publishing. (2022, May 23). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. Retrieved from [Link]

-

Cheméo. (n.d.). Benzenemethanol, 4-methoxy-, acetate (CAS 104-21-2). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 4-Methoxybenzyl acetate. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Montano, J. L. (2016). 7PostLab Preparation of Benzyl Acetate.docx. Academia.edu. Retrieved from [Link]

-

Taylor, R. J. K., et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Benzyl Acetate Synthesis: Microscale Esterification Lab. (n.d.). studylib.net. Retrieved from [Link]

-

Khan, I., et al. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Anisyl acetate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

Sources

- 1. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 2. Anisyl acetate | 104-21-2 [chemicalbook.com]

- 3. 4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenemethanol, 4-methoxy-, acetate (CAS 104-21-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Methoxybenzyl acetate | SIELC Technologies [sielc.com]

- 6. PubChemLite - 4-methoxybenzyl acetate (C10H12O3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. studylib.net [studylib.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on CAS 104-21-2 (4-Methoxybenzyl Acetate): Structural Dynamics, Synthesis, and Analytical Methodologies

Executive Overview: The Chemical Significance of CAS 104-21-2

CAS 104-21-2, systematically identified as 4-methoxybenzyl acetate (commonly known as anisyl acetate), is a highly versatile ester[1]. While traditionally recognized for its sweet, floral, and vanilla-like olfactory profile in the flavor and fragrance industries[2], its true technical value lies in its utility as a synthetic intermediate and a model compound in pharmaceutical development. As a Senior Application Scientist, evaluating this molecule requires moving beyond basic specifications to understand the thermodynamic stability, reactivity profiles, and analytical nuances that dictate its behavior in complex chemical matrices.

Thermodynamic and Physicochemical Profiling

The behavior of 4-methoxybenzyl acetate is fundamentally governed by the electron-donating methoxy group (-OCH₃) at the para position of the benzyl ring. This substitution increases the electron density of the aromatic system, influencing both its UV absorbance characteristics and the lability of the benzylic ester bond under specific hydrolytic conditions.

Table 1: Consensus Physicochemical Properties of CAS 104-21-2

| Property | Value / Description | Scientific Context & Causality |

| Molecular Formula | C₁₀H₁₂O₃ | Dictates a molecular weight of 180.20 g/mol [3]. |

| Appearance | Colorless to pale yellow liquid | Presents as a clear liquid at standard ambient temperature and pressure (SATP)[4]. |

| Density | 1.104 – 1.113 g/mL (25 °C) | Heavier than water; phase separation protocols during extraction must account for the organic layer settling at the bottom if halogenated solvents are not used[5]. |

| Boiling Point | 258 – 270 °C (760 mmHg) | High boiling point necessitates vacuum distillation (e.g., 137-139 °C at 12 mmHg) to prevent thermal degradation during purification[6]. |

| Melting Point | 84 °C (Literature Discrepancy) | Critical Insight: While several databases report 84 °C[6], empirical laboratory observations consistently describe it as a liquid at 20–25 °C[5]. This suggests the 84 °C value may be a historical misattribution (potentially confused with a related solid derivative) or an artifact of extreme supercooling. |

| Refractive Index | 1.511 – 1.520 (n20/D) | High refractive index is characteristic of electron-rich aromatic systems, useful for rapid inline purity checks[5]. |

| Solubility | Soluble in alcohols, ethers | Insoluble in water and glycerin[5]; highly lipophilic, making it an excellent candidate for lipid-based drug delivery matrices. |

Synthetic Pathways and Catalytic Mechanisms

The industrial and laboratory-scale synthesis of 4-methoxybenzyl acetate is predominantly achieved via the esterification of 4-methoxybenzyl alcohol with acetic anhydride.

Mechanistic Causality: While Fischer esterification (using acetic acid) is possible, using acetic anhydride with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is preferred. DMAP acts as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate. This intermediate accelerates the nucleophilic attack by the sterically hindered benzylic alcohol, driving the reaction forward kinetically and bypassing the thermodynamic equilibrium limitations of standard acid-catalyzed esterification[6].

Caption: Catalytic synthesis pathway of 4-Methoxybenzyl acetate utilizing DMAP for kinetic acceleration.

Orthogonal Analytical Validation Protocols

To ensure scientific integrity and trustworthiness in formulation, a self-validating analytical system must be employed. Relying on a single analytical method introduces a high risk of false positives due to co-eluting impurities. We utilize an orthogonal approach combining GC-MS and ¹H-NMR.

Caption: Self-validating orthogonal analytical workflow for confirming the purity of CAS 104-21-2.

Protocol 1: GC-MS Characterization

-

Sample Preparation: Dilute 10 µL of the analyte in 1 mL of anhydrous hexane.

-

Causality: Hexane is strictly selected over protic solvents (e.g., methanol or ethanol). At high injector port temperatures (250 °C), protic solvents can induce transesterification, artificially generating methyl or ethyl esters and skewing purity data.

-

-

Chromatography: Inject 1 µL in split mode (1:50) onto a DB-5MS capillary column. Hold at 60 °C for 1 minute, then ramp at 10 °C/min to 280 °C.

-

Mass Spectrometry Validation: The molecular ion peak (M⁺ at m/z 180) is typically weak. The diagnostic validation relies on the base peak at m/z 121.

-

Causality: The loss of the acetate radical leaves the highly stable 4-methoxybenzyl cation (m/z 121), stabilized by resonance from the para-methoxy oxygen.

-

Protocol 2: ¹H-NMR Spectroscopy (400 MHz, CDCl₃)

-

Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% TMS (internal standard).

-

Diagnostic Integrations:

-

δ ~2.08 ppm (singlet, 3H): Confirms the presence of the acetate methyl group.

-

δ ~3.80 ppm (singlet, 3H): Confirms the para-methoxy group.

-

δ ~5.05 ppm (singlet, 2H): Confirms the benzylic methylene protons.

-

δ ~6.88 and 7.28 ppm (doublets, 4H): The classic AA'BB' splitting pattern confirms the 1,4-disubstituted aromatic ring.

-

Pharmacokinetic Utility and Formulation Dynamics

In drug development, CAS 104-21-2 is highly valued as a structural motif for prodrug design. The ester bond acts as a metabolically labile linkage.

Enzymatic Cleavage Dynamics: When introduced in vivo, ubiquitous plasma and hepatic esterases rapidly hydrolyze the acetate group, releasing 4-methoxybenzyl alcohol and endogenous acetic acid. By studying the hydrolysis kinetics of anisyl acetate, researchers can calibrate the half-life of more complex, similarly structured prodrugs. Furthermore, its chemical stability (when shielded from strong aqueous acids/bases)[7] and its lipophilicity make it an excellent permeation enhancer in topical pharmaceutical formulations.

Hazard Mitigation and Storage Parameters

Maintaining the integrity of CAS 104-21-2 requires strict adherence to environmental controls:

-

Flammability & Reactivity: Classified as a combustible liquid with a flash point >100 °C[7]. It is stable under standard conditions but incompatible with strong oxidizing agents and strong mineral acids, which can cleave the ether linkage or hydrolyze the ester[7].

-

Toxicology & PPE: It is a mild skin and eye irritant (Hazard Category 2)[7]. Handling requires standard laboratory PPE: nitrile gloves, safety goggles, and manipulation within a fume hood to prevent inhalation of volatile organics[2].

-

Storage: Must be stored under an inert atmosphere (nitrogen or argon) in tightly sealed, light-resistant containers at ambient temperature to prevent slow oxidative degradation[5].

Comprehensive References

-

ChemBK - Para Anisyl Acetate - Physico-chemical Properties & Preparation. Retrieved from:[Link]

-

Breeze Intermediates Pvt. Ltd. - Safety Data Sheet: Para Anisyl Acetate. Retrieved from:[Link]

Sources

- 1. 104-21-2 CAS Manufactory [m.chemicalbook.com]

- 2. 乙酸茴香酯 ≥97%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-Methoxybenzyl Acetate | 104-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. chembk.com [chembk.com]

- 7. breezeipl.com [breezeipl.com]

An In-Depth Technical Guide to the Potential Biological Activity of p-Methoxybenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxybenzyl acetate, a compound recognized for its pleasant aroma and utility in the fragrance and flavor industries, possesses a chemical scaffold suggestive of broader biological potential.[1][2] While direct, extensive research into its bioactivities is nascent, its structural relationship to other methoxylated aromatic compounds with established pharmacological profiles provides a compelling rationale for investigation. This guide synthesizes the current knowledge of p-methoxybenzyl acetate, extrapolates its potential biological activities based on analogous structures, and provides detailed, field-proven methodologies for its systematic evaluation as a potential therapeutic agent. We will explore its potential antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, offering a roadmap for researchers to unlock its full therapeutic promise.

Introduction: Beyond the Aroma

p-Methoxybenzyl acetate, also known as anisyl acetate, is an organic ester with the chemical formula C10H12O3.[2] It is a colorless to pale yellow liquid characterized by a floral, fruity, and balsamic odor.[2] Its primary applications have been in the formulation of fragrances and as a food additive, where it is generally recognized as safe at current intake levels.[2] However, the p-methoxybenzyl moiety is a common feature in a variety of biologically active molecules, including those with demonstrated anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] This structural alert, coupled with the known bioactivities of its hydrolysis product, p-methoxybenzyl alcohol, suggests that p-methoxybenzyl acetate may serve as a prodrug or possess intrinsic biological activities worthy of investigation. This guide provides the scientific framework for exploring these possibilities.

Physicochemical Properties and Toxicological Profile

A foundational understanding of a compound's physical, chemical, and safety characteristics is paramount before embarking on biological investigations.

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Floral, fruity, balsamic | [2] |

| LD50 Dermal (Rabbit) | 3,000 mg/kg | |

| Skin Irritation | Causes skin irritation | [6] |

| Eye Irritation | Causes serious eye irritation | [6] |

| Skin Sensitization | May cause an allergic skin reaction | |

| Mutagenicity (Ames test) | Negative |

Note: The toxicological data indicates that appropriate personal protective equipment should be used when handling p-methoxybenzyl acetate.[6][7]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the known activities of structurally related methoxylated compounds, we can hypothesize several potential biological activities for p-methoxybenzyl acetate.

Antioxidant Activity

The presence of a methoxy group on the benzene ring suggests potential radical-scavenging capabilities. Phenolic compounds are well-known antioxidants, and while the hydroxyl group in p-methoxybenzyl acetate is esterified, it could be hydrolyzed in vivo to the more active p-methoxybenzyl alcohol.[1] Furthermore, methoxylated phenols have demonstrated significant antioxidant activity.[8][9]

Hypothesized Mechanism:

-

Direct Radical Scavenging: The aromatic ring with its electron-donating methoxy group may directly quench free radicals such as DPPH and ABTS.

-

Upregulation of Endogenous Antioxidant Enzymes: The compound could potentially activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4]

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Many methoxylated compounds exhibit anti-inflammatory properties.[4][5][10] For instance, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been shown to exert anti-inflammatory effects by inducing HO-1.[4]

Hypothesized Mechanism:

-

Inhibition of Pro-inflammatory Mediators: p-Methoxybenzyl acetate may suppress the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[4]

-

Modulation of Inflammatory Signaling Pathways: The compound could interfere with key inflammatory signaling cascades such as NF-κB and MAPK pathways.[4]

Antimicrobial Activity

The antimicrobial potential of benzyl alcohol derivatives has been documented.[1] The structural features of p-methoxybenzyl acetate, including its ester linkage and aromatic ring, may contribute to antimicrobial effects.

Hypothesized Mechanism:

-

Disruption of Microbial Membranes: The lipophilic nature of the compound may allow it to intercalate into and disrupt the integrity of bacterial or fungal cell membranes.

-

Inhibition of Microbial Enzymes: The compound could potentially inhibit essential microbial enzymes, thereby hindering their growth and proliferation.[11]

Anticancer Activity

Derivatives of isatin containing a methoxybenzyl group have been shown to inhibit tumor cell proliferation, migration, and angiogenesis.[12] Additionally, 3,5-dihydroxy-4-methoxybenzyl alcohol, a related compound, has demonstrated anticancer activity against prostate and glioblastoma cells.[3][13]

Hypothesized Mechanism:

-

Induction of Apoptosis: p-Methoxybenzyl acetate may trigger programmed cell death in cancer cells through the intrinsic (mitochondrial) or extrinsic pathways, potentially involving the activation of caspases.[12]

-

Cell Cycle Arrest: The compound could cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cancer cell division.[12]

-

Anti-angiogenic Effects: It may inhibit the formation of new blood vessels that are crucial for tumor growth and metastasis.[12]

-

Inhibition of Metastasis: The compound could suppress the migration and invasion of cancer cells.[3][12]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for investigating the hypothesized biological activities of p-methoxybenzyl acetate.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of p-methoxybenzyl acetate in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of various concentrations of the p-methoxybenzyl acetate stock solution.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

-

Culture human hepatocellular carcinoma (HepG2) cells in a 96-well plate until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 25 µM dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

-

Wash the cells with PBS.

-

Treat the cells with various concentrations of p-methoxybenzyl acetate and a positive control (e.g., quercetin) for 1 hour.

-

Induce oxidative stress by adding 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

-

Calculate the CAA value based on the area under the curve of fluorescence versus time.

In Vitro Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of p-methoxybenzyl acetate for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

A known NO inhibitor, such as L-NAME, should be used as a positive control.

This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.

Protocol:

-

Following the treatment of cells as described in the NO production assay (4.2.1), collect the cell culture supernatant.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

The results are typically expressed as pg/mL or ng/mL.

In Vitro Antimicrobial Assays

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a two-fold serial dilution of p-methoxybenzyl acetate in a 96-well plate containing appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anticancer Assays

This colorimetric assay assesses the metabolic activity of cells and is used to determine cytotoxicity.

Protocol:

-

Seed cancer cells (e.g., HepG2, K562) in a 96-well plate and allow them to attach overnight.[12]

-

Treat the cells with various concentrations of p-methoxybenzyl acetate for 24, 48, and 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

This assay evaluates the effect of a compound on the migration of cancer cells.

Protocol:

-

Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash the cells with PBS to remove debris.

-

Treat the cells with various concentrations of p-methoxybenzyl acetate in a low-serum medium.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch and calculate the percentage of wound closure.

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed human umbilical vein endothelial cells (HUVECs) on the Matrigel-coated plate.

-

Treat the cells with various concentrations of p-methoxybenzyl acetate.

-

Incubate for 6-12 hours to allow for tube formation.

-

Observe and photograph the tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring the total tube length or the number of branch points.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Biological Activity

Caption: A logical workflow for the comprehensive biological evaluation of p-methoxybenzyl acetate.

Potential Signaling Pathways Modulated by p-Methoxybenzyl Acetate

Caption: Hypothesized signaling pathways potentially modulated by p-methoxybenzyl acetate.

Conclusion and Future Directions

p-Methoxybenzyl acetate presents an intriguing opportunity for drug discovery and development. While its current applications are primarily in the realm of fragrances and flavorings, its chemical structure strongly suggests a potential for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these possibilities. Future research should focus on not only confirming these activities in vitro but also on progressing to in vivo models to assess efficacy, pharmacokinetics, and safety. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the development of more potent and selective therapeutic agents. The journey from a fragrant ester to a potential therapeutic agent is a challenging but potentially rewarding one, and this guide serves as the initial map for that exploration.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - The Perfumers Apprentice.

- Nomachi, M., & Fujimori, K. (n.d.). A New Aspect of The "Meta-Effect" on Methoxybenzyl Acetate Photolysis in Methanol. PCPM'99 abstract P122.

- Górska, O., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI.

- Effects of Bentonite on p-Methoxybenzyl Acetate: A Theoretical Model for Oligomerization via an Electrophilic-Substitution Mechanism. ResearchGate.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- 4-Methoxybenzyl acetate | C10H12O3 | CID 7695. PubChem.

- p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station Int. Ed.

- Safety Data Sheet - CymitQuimica. (2026, January 22).

- 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis. (2019, November 11). PMC.

- SAFETY DATA SHEET - TCI Chemicals. (2024, November 27).

- The marine factor 3,5-dihydroxy-4-methoxybenzyl... : Anti-Cancer Drugs. Ovid.

- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC.

- The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016, June 15).

- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents.

- Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. PMC.

- 4-Methoxybenzyl acetate-d3 (Anisyl Acetate-d3) | Stable Isotope. MedchemExpress.com.

- Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. (2023, March 24). MDPI.

- The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. (2025, January 25). PubMed.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). MDPI.

- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC.

- Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. (2021, November 15). Pharmacognosy Journal.

- Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. (2023, December 31). DergiPark.

- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012, March 13). PubMed.

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed.

- The Phenolic Antioxidant 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) Prevents Enterocyte Cell Death under Oxygen-Dissolving Cold Conditions through Polyphyletic Antioxidant Actions. (2021, May 4). MDPI.

- Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2025, September 30). MDPI.

- p-methoxybenzyl acetate — Chemical Substance Information. NextSDS.

Sources

- 1. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives [mdpi.com]

- 2. 4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl (4-methoxyphenyl)acetate in Advanced Pharmaceutical Synthesis: A Technical Guide to Protection Strategies and Bioactive Intermediate Development

As a Senior Application Scientist, navigating the complexities of multi-step organic synthesis requires not just a knowledge of reagents, but a deep understanding of molecular causality. Benzyl (4-methoxyphenyl)acetate (CAS: 74587-15-8) is a highly specialized ester derived from benzyl alcohol and 4-methoxyphenylacetic acid. While it may appear as a simple derivative, it serves as a critical linchpin in modern drug development—acting both as a lipophilic modulator and a robust protecting group for its parent acid.

This whitepaper synthesizes the literature surrounding Benzyl (4-methoxyphenyl)acetate and its parent compound, providing researchers and drug development professionals with field-proven insights, self-validating protocols, and mechanistic rationales for its application in pharmaceutical synthesis.

Molecular Rationale: The Causality of the Benzyl Protecting Group

The parent compound,[1], is a highly active pharmaceutical intermediate used in the synthesis of the antidepressant Venlafaxine, the antitussive Dextromethorphan, and various cardiovascular agents like Puerarin[2]. However, the free carboxylic acid moiety is highly reactive. It can poison organometallic catalysts, interfere with Grignard reagents, and cause unwanted side reactions during alpha-alkylation.

By converting the acid into Benzyl (4-methoxyphenyl)acetate , we achieve three causal benefits:

-

Orthogonal Protection: The benzyl ester is highly stable under both mildly acidic and basic conditions, allowing for aggressive modifications at the alpha-carbon or the aromatic ring.

-

Lipophilicity Enhancement: The addition of the aromatic benzyl ring significantly increases the intermediate's solubility in non-polar organic solvents (e.g., dichloromethane, toluene), facilitating homogeneous catalysis.

-

Mild Deprotection: Unlike methyl or ethyl esters that require harsh saponification (which can hydrolyze sensitive amides elsewhere in a complex drug molecule), the benzyl group is cleaved via neutral catalytic hydrogenolysis, leaving other functional groups entirely intact.

Quantitative Data: Physicochemical Profiling

Understanding the physical properties of both the protected ester and the free acid is crucial for designing extraction and purification workflows.

Table 1: Physicochemical Properties of the Intermediate System

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling / Melting Point | Primary Utility |

| Benzyl (4-methoxyphenyl)acetate | 74587-15-8 | C16H16O3 | 256.30 g/mol | ~374.8 °C (Boiling) | Protected intermediate; lipophilic precursor |

| 4-Methoxyphenylacetic acid | 104-01-8 | C9H10O3 | 166.17 g/mol | 84–86 °C (Melting) | Active Pharmaceutical Intermediate (API) |

(Data sourced from the [3])

Core Applications in Drug Development

A. Synthesis of 15-Lipoxygenase (15-LOX) Inhibitors

Derivatives and esters of 4-methoxyphenylacetic acid have been heavily investigated for their role in modulating inflammatory pathways. A landmark study on the[4] demonstrated that these esters act as potent inhibitors of soybean 15-lipoxygenase (SLO). The causality of this inhibition lies in the spatial orientation of the molecule: the carbonyl group of the ester is precisely oriented toward the Fe(III)-OH moiety in the enzyme's active site, locking it in place via hydrogen bonding, while the lipophilic benzyl/aryl groups interact with the hydrophobic pocket of the enzyme, yielding an IC50 as low as 1.9 µM.

B. Biomarker Utility in Oncology

Beyond synthesis, the parent structure, 2-(4-methoxyphenyl)acetic acid, is utilized in metabolomics. It has been identified as a highly sensitive plasma metabolite biomarker for discriminating between Non-Small Cell Lung Cancer (NSCLC) patients and healthy controls, playing a critical diagnostic role in early oncology screening.

Visualizing the Mechanisms

To fully grasp the utility of Benzyl (4-methoxyphenyl)acetate, we must visualize both its role in a synthetic workflow and its mechanistic interaction in biological pathways.

Workflow of the protection-deprotection strategy utilizing the benzyl ester intermediate.

Mechanistic pathway of 15-Lipoxygenase inhibition by 4-methoxyphenylacetic acid esters.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following methodologies are designed to provide immediate, visual, or physical confirmation of success without requiring immediate reliance on NMR spectroscopy.

Protocol 1: Steglich Esterification to Synthesize Benzyl (4-methoxyphenyl)acetate

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

-

The Causality: DCC acts as a dehydrating agent, converting the carboxylic acid OH into a superior leaving group (O-acylisourea). DMAP acts as a nucleophilic acyl transfer catalyst, attacking the intermediate to form an active amide that reacts rapidly with benzyl alcohol. This prevents the unwanted rearrangement into an inert N-acylurea.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10 mmol of 4-methoxyphenylacetic acid and 12 mmol of benzyl alcohol in 30 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Add 1 mmol (0.1 eq) of DMAP to the solution. Stir for 5 minutes at 0 °C (ice bath).

-

Activation: Slowly add 11 mmol of DCC dissolved in 10 mL of DCM dropwise over 15 minutes.

-

Self-Validation Check (Precipitation): As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. The formation of this insoluble byproduct is your physical proof that the acid activation is occurring.

-

Completion: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Filter off the white DCU precipitate through a pad of Celite. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4 and concentrate under vacuum to yield Benzyl (4-methoxyphenyl)acetate as a clear/pale oil.

Protocol 2: Catalytic Hydrogenolysis (Deprotection)

Once downstream synthesis is complete, the benzyl group must be removed to unmask the biologically active carboxylic acid.

-

The Causality: Palladium on Carbon (Pd/C) provides a surface for hydrogen gas to adsorb and dissociate. The benzylic carbon-oxygen bond is highly susceptible to this catalytic cleavage, releasing toluene and the free acid without hydrolyzing other sensitive functional groups.

Step-by-Step Methodology:

-

Preparation: Dissolve 5 mmol of the protected Benzyl (4-methoxyphenyl)acetate derivative in 20 mL of absolute ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or a Parr shaker at 1 atm.

-

Self-Validation Check (Volumetric Uptake): Monitor the deflation of the H2 balloon or the pressure drop in the Parr apparatus. The stoichiometric consumption of hydrogen gas validates that the deprotection is actively proceeding.

-

Completion: Stir vigorously at room temperature until H2 uptake ceases (typically 2-4 hours). TLC will show the disappearance of the non-polar ester spot and the appearance of a baseline-hugging acid spot.

-

Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate.

-

Self-Validation Check (Melting Point): Recrystallize the crude product from an Ethanol/Water mixture. The resulting white flakes should exhibit a sharp melting point of 84–86 °C, confirming the purity of the recovered 4-methoxyphenylacetic acid.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 230180, Benzyl (4-methoxyphenyl)acetate." PubChem Database. Available at:[Link]

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid." PubChem Database. Available at: [Link]

-

Sadeghian, H., et al. "Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them." Bioorganic & Medicinal Chemistry, 2009. Available at:[Link]

Sources

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzyl (4-methoxyphenyl)acetate | C16H16O3 | CID 230180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Benzyl Protection Strategies for Carboxylic Acids – Synthesis and Cleavage of Benzyl (4-methoxyphenyl)acetate

Executive Summary & Conceptual Clarification

In synthetic organic chemistry and drug development, Benzyl (4-methoxyphenyl)acetate is not a protecting group reagent itself; rather, it is the benzyl-protected form of 4-methoxyphenylacetic acid. 4-Methoxyphenylacetic acid is a highly versatile building block used in the synthesis of various pharmaceuticals and biologically active (E)-stilbenes.

To perform complex functionalizations on the aromatic ring or the methoxy group without interfering with the carboxylic acid moiety, the acid must be temporarily masked. The benzyl (Bn) group is the premier choice for this task due to its robust stability against mild acids and bases, and its highly specific orthogonal cleavage via catalytic hydrogenolysis.

This application note details the causal mechanisms, self-validating experimental protocols, and analytical checkpoints for the installation and orthogonal cleavage of the benzyl protecting group, using Benzyl (4-methoxyphenyl)acetate as the definitive model system.

Mechanistic Insights & Causality

As a bench scientist, executing a protocol without understanding the underlying reaction kinetics often leads to poor troubleshooting. The synthesis and cleavage of Benzyl (4-methoxyphenyl)acetate rely on two foundational mechanisms:

Installation: The Causality of the Steglich Esterification

Direct Fischer esterification (refluxing in alcohol with an acid catalyst) is often too harsh for complex molecules. Instead, the is employed, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

The Role of DMAP: When DCC activates the carboxylic acid, it forms an O-acylisourea intermediate. If left alone, this intermediate undergoes a detrimental 1,3-rearrangement to form an unreactive, dead-end N-acylurea. DMAP is introduced as a superior nucleophile. It attacks the O-acylisourea faster than the rearrangement can occur, generating a highly electrophilic acylpyridinium intermediate . Benzyl alcohol then rapidly attacks this intermediate to form Benzyl (4-methoxyphenyl)acetate, regenerating the DMAP catalyst and precipitating dicyclohexylurea (DCU) as a byproduct.

Figure 1: Catalytic cycle and causality of DMAP in the Steglich esterification preventing N-acylurea formation.

Cleavage: Catalytic Hydrogenolysis

The true power of the benzyl ester lies in its deprotection. According to , benzyl esters are cleaved under neutral conditions using Hydrogen gas ( H2 ) and Palladium on Carbon (Pd/C) [1]. The palladium surface catalyzes the homolytic cleavage of H2 . The benzylic ester binds to the Pd surface, undergoing oxidative addition into the benzylic C-O bond. Reductive elimination with hydride yields volatile toluene and regenerates the free 4-methoxyphenylacetic acid without disturbing acid- or base-sensitive functional groups elsewhere on the molecule.

Quantitative Data & Orthogonality

To design a robust synthetic route, chemists must compare protection methods and understand functional group orthogonality.

Table 1: Comparison of Benzyl Protection Methodologies

| Methodology | Reagents | Typical Yield | Advantages | Limitations |

| Steglich Esterification | BnOH, DCC, DMAP, DCM | 85 - 95% | Extremely mild (RT); neutral conditions; high functional group tolerance. | Generates DCU, which can be tedious to filter completely. |

| Alkylation | BnBr, K2CO3 , DMF | 80 - 90% | Avoids coupling reagents; highly scalable. | BnBr is a potent lachrymator; requires basic conditions. |

| Fischer Esterification | BnOH, TsOH (cat.), Toluene | 60 - 75% | Cheap reagents; water removed via Dean-Stark. | Requires heat (reflux); acidic conditions degrade sensitive groups. |

Table 2: Orthogonality Matrix for Common Protecting Groups

| Protecting Group | 20% Piperidine / DMF (Basic) | 50% TFA / DCM (Acidic) | H2 , Pd/C (Hydrogenolysis) |

| Benzyl Ester (Bn) | Stable | Stable | Cleaved |

| tert-Butyl Ester (t-Bu) | Stable | Cleaved | Stable |

| Fmoc (Amine) | Cleaved | Stable | Stable |

| Boc (Amine) | Stable | Cleaved | Stable |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure the scientist can verify success at every step.

Protocol A: Synthesis of Benzyl (4-methoxyphenyl)acetate via Steglich Esterification

Reagents:

-

4-Methoxyphenylacetic acid: 1.66 g (10.0 mmol, 1.0 eq)

-

Benzyl alcohol: 1.19 g (11.0 mmol, 1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC): 2.27 g (11.0 mmol, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP): 0.12 g (1.0 mmol, 0.1 eq)

-

Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Workflow:

-

Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylacetic acid and benzyl alcohol in 50 mL of anhydrous DCM.

-

Catalysis: Add DMAP to the solution. Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling prevents exothermic side reactions and minimizes the 1,3-rearrangement pathway.

-

Activation: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Propagation & Visual Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validation Check: Within 30 minutes, a dense white precipitate (DCU) will begin to form, confirming the activation of the carboxylic acid [2].

-

Reaction Monitoring: Check completion via TLC (Hexane:EtOAc 4:1). The product will appear as a new, strongly UV-active spot at Rf≈0.65 .

-

Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (2 x 30 mL) to remove DMAP, saturated aqueous NaHCO3 (2 x 30 mL) to remove unreacted acid, and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield Benzyl (4-methoxyphenyl)acetate as a colorless to pale-yellow oil.

-

Analytical Validation ( 1H -NMR, CDCl3 ): Look for the appearance of a singlet at δ ~5.12 ppm (2H, benzylic CH2 ) and a multiplet at δ ~7.35 ppm (5H, aromatic benzyl protons).

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Reagents:

-

Benzyl (4-methoxyphenyl)acetate: 2.56 g (10.0 mmol, 1.0 eq)

-

10% Palladium on Carbon (Pd/C): 250 mg (~10 wt%)

-

Methanol (MeOH): 50 mL

-

Hydrogen gas ( H2 ): Balloon

Step-by-Step Workflow:

-

Preparation: Dissolve the ester in 50 mL of MeOH in a 100 mL round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry. Add it gently to the solvent.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to an Argon (or N2 ) line and a vent needle. Purge the flask for 5 minutes.

-

Hydrogenation: Remove the Argon line and attach a balloon filled with H2 gas. Evacuate and backfill the flask with H2 three times. Let the reaction stir vigorously at room temperature under the H2 balloon for 4 hours.

-

Reaction Monitoring: Monitor via TLC. The starting material ( Rf≈0.65 ) will disappear, and the highly polar free acid will remain near the baseline (Hexane:EtOAc 4:1).

-

Workup: Purge the flask with Argon to remove residual H2 . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH (30 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the pure 4-methoxyphenylacetic acid.

-

Analytical Validation ( 1H -NMR, CDCl3 ): The complete disappearance of the benzylic CH2 signal at δ ~5.12 ppm confirms quantitative deprotection.

Workflow Visualization

Figure 2: End-to-end workflow demonstrating the orthogonal protection and deprotection cycle.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Edition). John Wiley & Sons.[Link] [INDEX]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[Link] [INDEX]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183.[Link] [INDEX]

Application Note: Strategic Utilization of p-Methoxybenzyl (PMB) Ester Protection in Complex Peptide Synthesis

Mechanistic Rationale: The PMB Advantage

In the synthesis of complex peptides, glycopeptides, and peptidomimetics, the selection of C-terminal and side-chain protecting groups dictates the success of the entire synthetic strategy. The p-methoxybenzyl (PMB) ester has emerged as a critical tool for researchers requiring an acid-labile protecting group that offers distinct orthogonality compared to standard benzyl (Bn) or tert-butyl (tBu) esters.

The fundamental causality behind the utility of the PMB group lies in the electronic tuning of the benzylic system. The strongly electron-donating methoxy group at the para position stabilizes the benzylic carbocation intermediate via resonance during acidolysis. As a result, PMB esters can be 1 than unsubstituted benzyl esters, which typically require hazardous anhydrous HF or transition-metal catalyzed hydrogenolysis[1]. This electronic stabilization allows PMB to function as a versatile "workhorse" protecting group that bridges the gap between highly labile trityl groups and highly stable benzyl groups.

Strategic Implementation Workflow

The PMB group is completely orthogonal to base-labile Fmoc groups and palladium-labile Alloc groups, making it an ideal candidate for the C-terminal protection of peptide fragments destined for convergent solution-phase condensation.

Workflow of peptide synthesis utilizing orthogonal Fmoc/PMB protection.

Quantitative Comparison of C-Terminal Protecting Groups

To design a self-validating synthetic route, researchers must evaluate the relative stability of protecting groups. The table below summarizes the operational parameters of PMB relative to other common esters.

| Protecting Group | Structural Classification | Primary Cleavage Reagent | Relative Acid Lability | Orthogonality Profile |

| Benzyl (Bn) | Unsubstituted benzylic | HF, TfOH, or H₂/Pd-C | Low | Orthogonal to Boc, Fmoc |

| p-Methoxybenzyl (PMB) | Electron-rich benzylic | TFA (10–50%), DDQ | High | Orthogonal to Fmoc, Alloc |

| tert-Butyl (tBu) | Sterically hindered aliphatic | TFA (90–95%) | High | Orthogonal to Fmoc, Cbz |

| Trityl (Trt) | Highly hindered benzylic | Dilute TFA (1–5%) | Very High | Orthogonal to Fmoc, PMB |

Self-Validating Experimental Protocols

Protocol A: Installation of PMB Ester via the Cesium Salt Method

Causality & Validation: Direct alkylation of carboxylic acids with PMB-Cl in the presence of amine bases often leads to sluggish reactions and potential racemization of the α-carbon. By first converting the amino acid to its cesium salt, the large ionic radius and weak solvation of the Cs⁺ cation in polar aprotic solvents (like DMF) leaves the carboxylate anion "naked" and highly nucleophilic. This ensures rapid, racemization-free esterification.

Step-by-Step Methodology:

-

Salt Formation: Dissolve the N-Fmoc-protected amino acid (1.0 eq) in a 4:1 mixture of EtOH/H₂O.

-

Titration: Slowly add 20% aqueous Cs₂CO₃ until the solution reaches exactly pH 7.0 (monitor via pH meter to prevent base-catalyzed Fmoc degradation).

-

Desiccation: Evaporate the solvent under reduced pressure. Co-evaporate the resulting residue with dry toluene (3 × 20 mL) to remove all azeotropic water. Self-Validation: The residue must be a dry, free-flowing powder; residual water will hydrolyze the PMB-Cl reagent in the next step.

-

Alkylation: Suspend the dry cesium salt in anhydrous DMF (0.2 M). Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) and a catalytic amount of NaI (0.1 eq). Note: NaI generates PMB-I in situ, which is a vastly superior electrophile.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc, UV detection).

-

Workup: Dilute the mixture with EtOAc, wash sequentially with 5% NaHCO₃, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the Fmoc-AA-OPMB ester.

Protocol B: Acidolytic Cleavage of the PMB Ester

Causality & Validation: During acidolysis, the PMB ester generates a highly persistent p-methoxybenzyl carbocation. If left unquenched, this electrophile will irreversibly alkylate electron-rich amino acid side chains (e.g., the indole of Trp, the phenol of Tyr, or the thioether of Met). The protocol below incorporates a self-validating scavenger system: Anisole mimics the tyrosine side chain to act as a sacrificial nucleophile, while Triisopropylsilane (TIPS) acts as a hydride donor to permanently reduce the carbocation to inert p-methoxytoluene.

Step-by-Step Methodology:

-

Preparation: Place the fully protected PMB-peptide (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

-

Cocktail Formulation: Prepare a cleavage cocktail consisting of TFA / DCM / Anisole / TIPS in a 50:40:5:5 (v/v) ratio.

-

Cleavage: Chill the cocktail to 0 °C and add it to the peptide (approx. 10 mL per gram of peptide). Stir the reaction mixture, allowing it to slowly warm to room temperature over 1.5 hours.

-

Monitoring: Verify complete cleavage via analytical HPLC or LC-MS. The disappearance of the hydrophobic PMB-adduct peak validates the reaction.

-

Precipitation: Concentrate the mixture under a gentle stream of N₂ to roughly 20% of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers, and lyophilize from H₂O/MeCN.

Advanced Cleavage Modalities

When synthesizing highly delicate architectures (e.g., depsipeptides or heavily glycosylated peptides), even 50% TFA can induce degradation. In these scenarios, researchers can deploy two advanced, highly chemoselective cleavage modalities:

-

Catalytic HCl in Fluoro-Alcohols: A highly chemoselective alternative utilizes a2[2]. HFIP acts as a strong hydrogen-bond donor, sequestering the chloride anion and generating highly reactive "naked" protons. This allows for the rapid cleavage of PMB ethers and esters without the use of bulk strong acids, preserving delicate glycosidic linkages.

-

Oxidative Cleavage (Acid-Free): When orthogonal deprotection is required in the presence of other acid-labile groups (like Boc or tBu), PMB esters can be3 (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[3]. The mechanism proceeds via a charge-transfer complex, oxidizing the benzylic position to an acetal intermediate, which subsequently hydrolyzes upon the addition of water to release the free carboxylic acid.

References

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH) / PMC. URL:[Link]

-

Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University. URL:[Link]

-

p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. URL:[Link]

Sources

Application Note: Orthogonal Deprotection Strategies for p-Methoxybenzyl (PMB) Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Mechanistic Causality

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, protecting group strategy dictates the viability of the entire synthetic route. The p-methoxybenzyl (PMB) ester is a premier protecting group for carboxylic acids, offering a highly tunable reactivity profile compared to standard benzyl esters[1].

The substitution of a strongly electron-donating methoxy group at the para position profoundly alters the electronic properties of the benzylic system. During acidic cleavage, this methoxy group stabilizes the resulting benzylic carbocation via resonance, drastically lowering the activation energy for C–O bond heterolysis[1]. Consequently, PMB esters can be cleaved under mildly acidic conditions (e.g., 5–50% Trifluoroacetic acid) that leave standard benzyl esters completely intact[1],[2].

The Cation Scavenger Imperative: Because the generated p-methoxybenzyl cation is highly electrophilic, it will rapidly undergo Friedel-Crafts alkylation with electron-rich aromatic rings (e.g., tryptophan, tyrosine) or react with nucleophilic heteroatoms (e.g., methionine) present in the substrate. To prevent this, a nucleophilic scavenger—most commonly anisole or triethylsilane (TES)—must be included in the reaction mixture[3]. The scavenger irreversibly traps the PMB cation, driving the deprotection to completion and preventing substrate degradation.

The "DDQ Controversy": Esters vs. Ethers

A pervasive misconception in synthetic planning is the assumption that PMB esters and PMB ethers share identical oxidative lability. While PMB ethers are rapidly and cleanly cleaved by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) via a benzylic acetal intermediate[4], PMB esters are remarkably resistant to DDQ oxidation[1].

Mechanistic Causality: PMB esters lack the highly nucleophilic ether oxygen lone pair necessary to efficiently stabilize the critical oxocarbenium/acetal intermediate required for DDQ-mediated oxidation. Attempts to cleave PMB esters with DDQ often fail, leaving the ester completely intact even under aggressive refluxing conditions[1]. This differential reactivity is a powerful strategic tool: it allows for the selective oxidative removal of a PMB ether in the presence of a PMB ester, followed by the subsequent acidic cleavage of the PMB ester[1].

Orthogonality Data Matrix

To design a robust synthetic route, chemists must leverage orthogonal sets—groups that can be removed in any order without affecting the others. Table 1 summarizes the stability of PMB esters against various deprotection conditions compared to other common protecting groups.

Table 1: Quantitative Orthogonality Matrix for Complex Synthesis

| Protecting Group | 10% TFA / DCM (Acidic) | 20% Piperidine (Basic) | H₂ / Pd-C (Reductive) | DDQ / H₂O (Oxidative) | TBAF (Fluoride) |

| PMB Ester | Labile [1] | Stable[2] | Labile | Stable [1] | Stable |

| Benzyl Ester | Stable[1] | Stable | Labile | Stable | Stable |

| PMB Ether | Labile | Stable | Labile | Labile [4] | Stable |

| Fmoc Amine | Stable[2] | Labile [2] | Stable | Stable | Stable |

| TBDPS Ether | Stable | Stable | Stable | Stable | Labile [5] |

Experimental Workflows & Logical Relationships

The following workflow illustrates a self-validating sequential deprotection strategy, demonstrating the true orthogonality of the PMB ester against base-labile and fluoride-labile groups.

Figure 1: Sequential orthogonal deprotection workflow isolating specific functional groups.

Validated Experimental Protocols

Protocol A: Standard Acidic Deprotection (TFA / Anisole)

Objective: Cleavage of PMB ester while preserving base-labile (Fmoc)[2] and fluoride-labile (TBDPS) groups[5]. Validation System: Reaction progress is self-validating via TLC (UV active starting material converts to a lower R_f polar spot) and LC-MS (loss of m/z 120 corresponding to the PMB cation).

-

Preparation: Dissolve the PMB-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).

-

Scavenger Addition: Add anisole (5.0 to 10.0 eq). Causality: Excess anisole ensures the generated PMB cation is trapped kinetically faster than it can react with any nucleophilic moieties on the substrate[3].

-

Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a final concentration of 10% v/v[1]. Causality: Cooling mitigates the exothermic protonation step and prevents premature degradation of highly sensitive functional groups.

-

Reaction: Remove the ice bath and stir at room temperature. Monitor via LC-MS or TLC (typically requires 1–3 hours).

-

Quenching & Isolation: Concentrate the mixture under reduced pressure (do not heat above 30 °C). Co-evaporate with toluene (3 × 10 mL). Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of residual acid without requiring an aqueous basic workup, which could prematurely cleave the Fmoc group[2].

Protocol B: Mild Lewis Acid Cleavage (AlCl₃ / Anisole)

Objective: Deprotection of PMB esters in substrates highly sensitive to Brønsted acids (e.g., where TFA causes epimerization or undesired macrocycle degradation)[3].

-

Preparation: Dissolve the substrate (1.0 eq) and anisole (10.0 eq) in anhydrous DCM (0.1 M) at 0 °C.

-

Activation: Add anhydrous AlCl₃ (3.0 eq) in one portion. Causality: AlCl₃ selectively coordinates to the carbonyl oxygen of the ester, activating the benzylic C–O bond for cleavage without altering the bulk pH of the solution[3].

-

Reaction: Stir at 0 °C to room temperature for 2 hours.

-

Workup: Quench carefully with cold 0.5 M HCl to break down aluminum salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

References

-

Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis Source: The Journal of Organic Chemistry (NIH PMC) URL: [Link]

-

Title: Synthesis of Discrete Mass Poly(butylene glutarate) Oligomers Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Mild deprotection of PMB ethers using tert-butyl bromide Source: Tetrahedron Letters (ResearchGate) URL: [Link]

-

Title: Total synthesis of biselide A Source: Chemical Science (NIH PMC) URL: [Link]

Sources

Palladium-Catalyzed Synthesis of Diarylmethanes: An Application Guide Utilizing Benzyl (4-methoxyphenyl)acetate

Introduction: The Significance of Diarylmethanes and a Modern Synthetic Approach

The diarylmethane structural motif is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Traditional synthetic routes to these valuable compounds, such as Friedel-Crafts alkylation, often suffer from harsh reaction conditions, poor regioselectivity, and limited functional group tolerance. Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful and versatile tool for the construction of carbon-carbon bonds.[1] This application note details a robust and efficient protocol for the synthesis of diarylmethanes via a palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction, employing the readily accessible and stable benzyl (4-methoxyphenyl)acetate as a key precursor.

This method offers several advantages over classical approaches, including mild reaction conditions, high functional group tolerance, and excellent yields. The strategic use of a benzyl ester as the electrophilic partner represents a significant advancement, as it circumvents the need for the often unstable and moisture-sensitive benzyl halides.[2] The underlying principle of this transformation is the palladium-catalyzed coupling of an organoboron reagent (arylboronic acid) with the benzylic C(sp³)–O bond of the ester, leading to the formation of the desired diarylmethane.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle for the palladium-catalyzed cross-coupling of benzyl (4-methoxyphenyl)acetate with an arylboronic acid is believed to proceed through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The cycle is initiated by the oxidative addition of the benzyl ester to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This key step involves the cleavage of the O-C(benzyl) bond and is proposed to occur via an SN2-type pathway, leading to a palladium(II) intermediate.[2] The choice of a suitable phosphine ligand is critical at this stage to facilitate the oxidative addition and stabilize the resulting palladium complex. Following oxidative addition, a transmetalation step occurs where the aryl group from the boronic acid is transferred to the palladium center, displacing the acetate ligand. The final step is reductive elimination from the diarylpalladium(II) complex, which forms the new C(sp³)–C(sp²) bond of the diarylmethane product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide